molecular formula C15H18FN5O3 B11495403 3-Amino-6-(azepan-1-yl)-7-fluoroquinoxaline-2-carboxamide 1,4-dioxide

3-Amino-6-(azepan-1-yl)-7-fluoroquinoxaline-2-carboxamide 1,4-dioxide

Cat. No.: B11495403
M. Wt: 335.33 g/mol
InChI Key: KYSKEOQCYZBDNJ-UHFFFAOYSA-N
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Description

3-AMINO-6-(AZEPAN-1-YL)-2-CARBAMOYL-7-FLUOROQUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE) is a complex organic compound belonging to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-AMINO-6-(AZEPAN-1-YL)-2-CARBAMOYL-7-FLUOROQUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE) typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of a substituted benzene derivative with a pyrazine derivative under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-AMINO-6-(AZEPAN-1-YL)-2-CARBAMOYL-7-FLUOROQUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and halides. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various substituted quinoxalines, reduced quinoxaline derivatives, and other functionalized compounds that retain the core quinoxaline structure .

Scientific Research Applications

3-AMINO-6-(AZEPAN-1-YL)-2-CARBAMOYL-7-FLUOROQUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-AMINO-6-(AZEPAN-1-YL)-2-CARBAMOYL-7-FLUOROQUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE) involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. Key pathways involved include signal transduction pathways, such as the Ras/Erk and PI3K/Akt pathways, which are associated with cell proliferation, differentiation, and survival .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoxaline derivatives, such as:

  • 2,3-DIAMINOQUINOXALINE
  • 6-FLUOROQUINOXALINE
  • 2-CARBAMOYLQUINOXALINE

Uniqueness

What sets 3-AMINO-6-(AZEPAN-1-YL)-2-CARBAMOYL-7-FLUOROQUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE) apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the azepane ring and the fluoro substituent enhances its binding affinity and specificity for certain biological targets, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C15H18FN5O3

Molecular Weight

335.33 g/mol

IUPAC Name

3-amino-6-(azepan-1-yl)-7-fluoro-1,4-dioxidoquinoxaline-1,4-diium-2-carboxamide

InChI

InChI=1S/C15H18FN5O3/c16-9-7-11-12(8-10(9)19-5-3-1-2-4-6-19)21(24)14(17)13(15(18)22)20(11)23/h7-8H,1-6,17H2,(H2,18,22)

InChI Key

KYSKEOQCYZBDNJ-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=C(C=C3C(=C2)[N+](=C(C(=[N+]3[O-])C(=O)N)N)[O-])F

Origin of Product

United States

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